molecular formula C8H12N4S B3283390 3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea CAS No. 76609-48-8

3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea

Cat. No.: B3283390
CAS No.: 76609-48-8
M. Wt: 196.28 g/mol
InChI Key: UHPMTSNQAFFPSP-UHFFFAOYSA-N
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Description

Conceptual Framework of Thiourea (B124793) Architectures in Contemporary Chemical Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives are fundamental building blocks in modern organic synthesis and medicinal chemistry. mdpi.com The core structure, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, provides a versatile scaffold for creating complex molecular architectures. mdpi.com The presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=S sulfur atom) allows thiourea derivatives to form predictable intra- and intermolecular hydrogen bonds, which is a key aspect of crystal engineering and supramolecular chemistry. mdpi.com

Thiourea derivatives are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and antiviral properties. mdpi.comnih.gov This wide range of applications stems from the thiourea moiety's ability to interact with various biological targets. Furthermore, these compounds serve as versatile intermediates for the synthesis of numerous heterocyclic compounds, such as thiazoles and pyrimidines. mdpi.com In coordination chemistry, thioureas are valued as ligands due to the presence of nucleophilic sulfur and nitrogen atoms that can bind to metal ions, forming stable complexes with potential catalytic and therapeutic applications. mdpi.com

Significance of Pyridine (B92270) Scaffolds in Molecular Design and Functionality

The pyridine ring, a heterocyclic organic compound with the formula C₅H₅N, is a cornerstone in molecular design, particularly in the pharmaceutical and materials science fields. nih.gov It is structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This substitution makes the pyridine ring electron-deficient and weakly basic, properties that profoundly influence its chemical reactivity and utility. nih.govwikipedia.org

In drug design, the pyridine scaffold is considered a "privileged structure" because its derivatives are capable of interacting with a wide range of biological targets, leading to diverse therapeutic agents. nih.gov The nitrogen atom can act as a hydrogen bond acceptor and can be protonated to form stable salts, which often improves the water solubility of drug molecules. nih.gov Unlike benzene, pyridine is generally more resistant to electrophilic aromatic substitution but more susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.govwikipedia.org The electronic properties of the pyridine ring can be finely tuned by introducing substituents, which in turn modulates the reactivity and functionality of the entire molecule. nih.govrsc.org

Structural and Electronic Characteristics of 3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea in Academic Context

The compound this compound integrates the key features of both thiourea and pyridine moieties, connected by a flexible ethyl linker. While specific experimental crystallographic data for this exact compound are not widely published, its structural and electronic properties can be inferred from its constituent parts and studies of closely related analogues. uni.luchemicalbook.com

The electronic character of the molecule is a hybrid of its components. The pyridine ring acts as an electron-withdrawing group, influencing the electron density of the adjacent ethyl chain. wikipedia.org The thiourea moiety possesses both σ-donating and π-acidic characteristics, making it an effective ligand for metal ions. mdpi.com The combination of these groups creates a polydentate ligand capable of complexing with metal centers through the pyridine nitrogen, the thiourea sulfur, and potentially the amino nitrogen.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₂N₄S uni.lu
Molecular Weight 196.27 g/mol chemicalbook.com
Monoisotopic Mass 196.07826 Da uni.lu
XlogP (predicted) -0.2 uni.lu
Hydrogen Bond Donors 3 uni.lu
Hydrogen Bond Acceptors 4 uni.lu

This data is based on computational predictions.

To illustrate typical bond formations in similar structures, crystallographic data from an analogous compound, 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, is presented below. This analogue features a different substitution pattern but contains the core pyridine and thiourea functionalities, highlighting the characteristic hydrogen bonding.

Table 2: Example Hydrogen-Bond Geometry from an Analogous Pyridine-Thiourea Compound (Å, °)

D—H⋯A D—H H⋯A D⋯A D—H⋯A
N1—H1⋯N3 (intramolecular) 0.87 (2) 2.16 (2) 2.592 (3) 111 (2)
N2—H2⋯S1 (intermolecular) 0.88 (2) 2.73 (2) 3.610 (2) 174 (2)

Data from the crystal structure of 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea. nih.gov D=donor atom, H=hydrogen, A=acceptor atom.

Overview of Current Research Trends for Analogous Chemical Entities

Research into chemical entities analogous to this compound is vibrant and multifaceted. The primary focus lies in leveraging the unique combination of the pyridine and thiourea scaffolds for applications in medicinal chemistry, coordination chemistry, and materials science.

A significant area of investigation is the development of novel therapeutic agents. Pyridine-thiourea derivatives are frequently synthesized and screened for a variety of biological activities. researchgate.net Studies have demonstrated their potential as enzyme inhibitors, targeting enzymes like α-glucosidase for anti-diabetic applications and urease for the treatment of infections caused by Helicobacter pylori. semanticscholar.orgmdpi.com Furthermore, these compounds are explored as potential anticancer, antiparasitic, and antimicrobial agents, with research focusing on establishing structure-activity relationships to optimize their potency. nih.govnih.gov

In the field of coordination and supramolecular chemistry, these molecules are designed as versatile ligands. mdpi.comrsc.org The multiple donor atoms (N, S) allow for the formation of stable complexes with a range of transition metals. These metal complexes are themselves investigated for catalytic activity or as potential metallodrugs. The hydrogen bonding capabilities of the thiourea moiety are exploited to construct complex, self-assembled supramolecular structures. rsc.org Computational studies, including Density Functional Theory (DFT), are often employed to predict and understand the geometric and electronic structures of these molecules and their metal complexes, guiding the design of new compounds with desired properties. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(2-pyridin-2-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4S/c9-12-8(13)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPMTSNQAFFPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243850
Record name N-[2-(2-Pyridinyl)ethyl]hydrazinecarbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76609-48-8
Record name N-[2-(2-Pyridinyl)ethyl]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76609-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2-Pyridinyl)ethyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 3 Amino 1 2 Pyridin 2 Yl Ethyl Thiourea

Precursor Design and Advanced Functionalization Strategies for the Thiourea (B124793) Moiety

Precursor 1: 2-(2-Aminoethyl)pyridine (B145717) This precursor provides the pyridin-2-ylethylamine backbone. Its synthesis can be approached through various established routes, often starting from 2-vinylpyridine (B74390) or 2-picoline. A common industrial method involves the reaction of 2-vinylpyridine with ammonia (B1221849). For laboratory-scale synthesis, the reduction of 2-(2-nitroethyl)pyridine or the Gabriel synthesis starting from 2-(2-bromoethyl)pyridine (B1590421) are viable options.

Precursor 2: The 3-Aminothiourea Moiety Introducing the 3-aminothiourea functional group can be achieved through several strategies. A highly effective method involves the use of thiosemicarbazide (B42300) or its derivatives. Thiosemicarbazide itself can act as a nucleophile, reacting with an activated form of the pyridine (B92270) precursor.

Alternatively, a more versatile approach involves the in-situ generation or use of an isothiocyanate precursor. For instance, the primary amine of 2-(2-aminoethyl)pyridine can be converted to an isothiocyanate, which then reacts with hydrazine (B178648) to form the desired product.

Advanced functionalization strategies for the thiourea moiety often focus on creating derivatives with enhanced biological activity or specific properties. biointerfaceresearch.com This can involve introducing various substituents on the amino group or the thiourea backbone itself. The thiourea moiety is a key pharmacophore in many bioactive compounds due to its ability to form strong hydrogen bonds and coordinate with metal ions. biointerfaceresearch.comnih.gov

Optimized Reaction Pathways for Targeted Pyridine-Thiourea Linkage

The formation of the C-N bond linking the pyridinylethyl group to the thiourea core is the key step in the synthesis. The most common and efficient method for forming thioureas is the reaction between an amine and an isothiocyanate. mdpi.com

Route A: Isothiocyanate-Based Synthesis A primary synthetic route involves the reaction of 2-(2-isothiocyanatoethyl)pyridine (B1663150) with hydrazine.

Synthesis of 2-(2-isothiocyanatoethyl)pyridine: The precursor 2-(2-aminoethyl)pyridine is reacted with a thiocarbonylating agent like thiophosgene (B130339) (CSCl₂) or carbon disulfide (CS₂) in the presence of a base. Careful control of reaction conditions is necessary due to the toxicity of thiophosgene.

Reaction with Hydrazine: The resulting isothiocyanate is then treated with hydrazine (N₂H₄) in a suitable solvent, such as ethanol (B145695) or methanol (B129727), to yield 3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea.

Route B: Thiosemicarbazide-Based Synthesis An alternative pathway involves building the molecule from thiosemicarbazide. A common approach for synthesizing similar thiosemicarbazone structures involves reacting a thiosemicarbazide with a ketone or aldehyde. nih.govnih.gov For the target molecule, a direct alkylation approach could be considered.

Activation of the Pyridine Precursor: 2-(2-bromoethyl)pyridine or 2-(2-tosyloxyethyl)pyridine can be used as an electrophile.

Nucleophilic Substitution: Reaction of the activated precursor with thiosemicarbazide would lead to the formation of the desired linkage. This reaction may require optimization of the base and solvent system to favor N-alkylation over S-alkylation and to prevent side reactions.

The choice of pathway depends on the availability of starting materials, desired scale, and safety considerations. The isothiocyanate route is often preferred for its high efficiency and predictability. acs.org

Table 1: Comparison of Synthetic Pathways for Pyridine-Thiourea Linkage

Feature Route A: Isothiocyanate-Based Route B: Thiosemicarbazide-Based
Key Reaction Amine + Isothiocyanate Nucleophilic Substitution
Pyridine Precursor 2-(2-Aminoethyl)pyridine 2-(2-Halo/Tosyloxyethyl)pyridine
Thiourea Source Hydrazine (after isothiocyanate formation) Thiosemicarbazide
Potential Issues Toxicity of thiocarbonylating agents Potential for side reactions (S-alkylation)
Typical Yields Generally high Moderate to high, condition-dependent

Techniques for Stereoselective Synthesis and Chiral Induction (if applicable)

The parent molecule, this compound, is achiral. However, the introduction of stereocenters into the molecule can be of significant interest, particularly for applications in asymmetric catalysis or medicinal chemistry, as chiral thioureas are well-established organocatalysts. mdpi.comnih.gov

Stereoselectivity could be introduced in several ways:

Using a Chiral Precursor: Starting with an enantiomerically pure precursor, such as a chiral derivative of 2-(2-aminoethyl)pyridine with a substituent on the ethyl chain, would directly lead to a chiral product.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct a stereoselective reaction, followed by its removal.

Asymmetric Catalysis: A catalytic asymmetric reaction could be employed to create a stereocenter. For example, an asymmetric reduction of a precursor ketone could establish a chiral alcohol that is later converted to the amine.

The development of chiral thiourea catalysts often involves reacting a chiral amine with an isothiocyanate. nih.gov For instance, enantiopure diaminocyclohexane is a common backbone for highly effective bis-thiourea catalysts. nih.gov Similarly, derivatives of the target compound could be synthesized from chiral amines, leading to novel chiral ligands or organocatalysts. acs.orgrsc.org

Mechanistic Investigations of Reaction Pathways for Thiourea Formation

The formation of thioureas from isothiocyanates and amines is a well-understood reaction that proceeds through a nucleophilic addition mechanism.

Nucleophilic Attack: The nitrogen atom of the amine (in this case, hydrazine) acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

Proton Transfer: A proton is then transferred from the attacking nitrogen to the nitrogen of the original isothiocyanate, leading to the formation of the neutral thiourea product.

The reaction is typically fast and proceeds to completion under mild conditions. The mechanism is analogous to the formation of ureas from isocyanates and amines.

In cases where thiourea is synthesized from other reagents, such as using Lawesson's reagent to convert a urea (B33335) to a thiourea, the mechanism involves a nucleophilic substitution at the carbonyl carbon. bibliotekanauki.pl The sulfur anion from the decomposed Lawesson's reagent attacks the carbonyl carbon, forming a four-membered ring transition state, which then collapses to yield the thiourea and a phosphorus-oxygen byproduct. bibliotekanauki.pl Computational studies, such as those using Density Functional Theory (DFT), can be employed to investigate the reaction pathways and transition states in more detail, providing insights into substituent effects and catalyst performance. researchgate.net

Exploration of Green Chemistry Principles in Synthetic Route Development

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. derpharmachemica.com Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reaction of an isothiocyanate with an amine is highly atom-economical.

Use of Greener Solvents: Replacing hazardous volatile organic solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES). rsc.orgrsc.org Some syntheses of thioureas have been successfully performed in water or under solvent-free conditions. derpharmachemica.comasianpubs.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. For some thiourea syntheses, reusable catalysts have been developed. rsc.org

Alternative Energy Sources: Using microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption. nih.gov

Solvent-Free Reactions: Performing reactions by grinding the solid reactants together (mechanochemistry) can eliminate the need for solvents entirely, significantly reducing waste. asianpubs.org

Table 2: Application of Green Chemistry Principles to Thiourea Synthesis

Green Chemistry Principle Application in Thiourea Synthesis Reference
Alternative Solvents Use of deep eutectic solvents (DES) like choline (B1196258) chloride/tin(II) chloride as both catalyst and reaction medium. rsc.org
Solvent-Free Conditions Grinding solid reactants (e.g., acid chlorides, ammonium (B1175870) thiocyanate, and amines) to produce thioureas. asianpubs.org
Alternative Energy Microwave-assisted synthesis to accelerate reactions and improve yields. nih.gov
Biocompatible Sources Using thiourea itself as a biocompatible thiocarbonyl source in the presence of a green catalyst. rsc.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Comprehensive Spectroscopic and Crystallographic Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure and probing the conformational dynamics of 3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the methylene (B1212753) protons of the ethyl bridge, and the protons of the amino and thiourea (B124793) groups. The chemical shifts (δ) of the pyridin-2-yl protons are typically observed in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. rsc.org The protons of the ethyl bridge (-CH₂-CH₂-) would likely appear as two distinct multiplets, with the methylene group adjacent to the pyridine ring resonating at a lower field than the one attached to the thiourea nitrogen. The N-H protons of the thiourea and amino groups are expected to appear as broad signals, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120–150 ppm). The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing significantly downfield (δ 170–190 ppm) due to the deshielding effect of the sulfur atom. researchgate.netresearchgate.net The chemical shifts of the ethyl bridge carbons would be found in the aliphatic region.

Conformational Analysis and Tautomerism: NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the spatial proximity of protons, offering valuable data on the preferred conformation of the molecule in solution. The flexibility of the ethyl linker allows for various rotational conformers, and NOESY can help elucidate the dominant spatial arrangements.

Furthermore, NMR spectroscopy is crucial for studying the potential thione-thiol tautomerism in the thiourea moiety. By analyzing the spectra in different solvents and at various temperatures, it is possible to determine the equilibrium position between the thione (=S) and thiol (-SH) forms. The presence of distinct sets of signals or changes in chemical shifts can indicate the existence and interconversion of these tautomers. For many thiourea derivatives, the thione form is predominant in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on the analysis of similar compounds and general NMR chemical shift ranges.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2 - ~158
Pyridine C3 ~7.2-7.4 ~122
Pyridine C4 ~7.6-7.8 ~137
Pyridine C5 ~7.1-7.3 ~124
Pyridine C6 ~8.4-8.6 ~149
-CH₂-Py ~3.1-3.3 ~38
N-CH₂- ~3.8-4.0 ~45
C=S - ~183
N-H (Thiourea) Broad, variable -
NH₂ Broad, variable -

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. Key expected vibrations include:

N-H Stretching: Bands in the region of 3100–3400 cm⁻¹ are characteristic of the N-H stretching vibrations of the amino (NH₂) and thiourea (N-H) groups. The position and shape of these bands are highly indicative of hydrogen bonding interactions. nih.gov Broader bands in this region suggest stronger hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are typically observed around 3000–3100 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear in the 2850–2960 cm⁻¹ range. nih.gov

C=N and C=C Stretching: Vibrations associated with the pyridine ring (C=N and C=C stretching) are expected in the 1400–1600 cm⁻¹ region.

Thioamide Bands: The thiourea moiety gives rise to several characteristic bands. The "thioamide I" band (mainly C=N stretching and N-H bending) and "thioamide II" band (N-H bending and C-N stretching) are found in the 1500-1600 cm⁻¹ range. The band with a significant contribution from C=S stretching is often observed in the 800–850 cm⁻¹ and 1300-1400 cm⁻¹ regions. nih.govnih.gov

N-N Stretching: A band around 980-1118 cm⁻¹ can be attributed to the N-N stretching vibration. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, typically in the 700-750 cm⁻¹ range. researchgate.net This makes Raman spectroscopy particularly useful for studying the thiourea group. The aromatic ring vibrations of the pyridine moiety also produce characteristic Raman bands.

By comparing the spectra of the compound in different states (e.g., solid vs. solution) or in different solvents, changes in the positions and widths of the N-H and C=S stretching bands can be used to probe the strength and nature of hydrogen bonding and other molecular interactions.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H stretch (amino & thiourea) 3100-3400 (broad) 3100-3400
Aromatic C-H stretch 3000-3100 3000-3100
Aliphatic C-H stretch 2850-2960 2850-2960
C=N / C=C stretch (pyridine) 1400-1600 1400-1600
Thioamide I & II bands 1500-1600 1500-1600
C=S stretch 800-850, 1300-1400 700-750 (strong)
N-N stretch 980-1118 980-1118

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the extent of conjugation and the types of chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These high-energy transitions are associated with the π-conjugated system of the pyridine ring. They are typically observed in the shorter wavelength region of the UV spectrum (around 200–300 nm) and have high molar absorptivity (ε).

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital. The n → π* transition of the C=S group is a characteristic feature of thiourea derivatives and is usually observed at longer wavelengths (around 300–400 nm) with lower molar absorptivity.

The position of the absorption maxima (λmax) can be influenced by the solvent polarity (solvatochromism). A shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) upon changing the solvent can provide insights into the nature of the electronic transition and the difference in polarity between the ground and excited states. For instance, in polar solvents, hydrogen bonding can stabilize the ground state, leading to a blue shift in n → π* transitions. biointerfaceresearch.com

Table 3: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound

Electronic Transition Associated Chromophore Expected λmax (nm) Solvent Effects
π → π* Pyridine ring 200-300 Minor shifts with polarity
n → π* C=S (Thiourea) 300-400 Potential for solvatochromism

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns upon ionization.

Molecular Formula Confirmation: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula, C₈H₁₂N₄S in this case, by comparing the experimental mass to the calculated exact mass. Predicted m/z values for various adducts of the target molecule are available. uni.lu

Fragmentation Pathways: In tandem mass spectrometry (MS/MS), the molecular ion is subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure. For this compound, likely fragmentation pathways would involve:

Cleavage of the ethyl linker, leading to fragments corresponding to the pyridinylethyl moiety and the aminothiourea moiety.

Loss of small neutral molecules such as NH₃, H₂S, or CS.

Fragmentation of the pyridine ring.

By carefully analyzing the m/z values of the fragment ions, a detailed fragmentation map can be constructed, which serves as a fingerprint for the molecule and confirms the connectivity of its different structural units.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound (C₈H₁₂N₄S)

Adduct Predicted m/z
[M+H]⁺ 197.08554
[M+Na]⁺ 219.06748
[M-H]⁻ 195.07098
[M]⁺ 196.07771

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. For this compound, X-ray crystallography would elucidate the spatial arrangement of the pyridine ring relative to the thiourea group and the conformation of the flexible ethyl linker.

Supramolecular Interactions: A key aspect revealed by X-ray diffraction is the network of intermolecular interactions that govern the crystal packing. For this molecule, a rich variety of non-covalent interactions are expected:

Hydrogen Bonding: The N-H groups of the thiourea and amino functionalities are excellent hydrogen bond donors, while the pyridine nitrogen and the thiocarbonyl sulfur are potential acceptors. This can lead to the formation of extensive hydrogen-bonded networks, such as dimers, chains, or sheets. nih.govnih.gov For instance, centrosymmetric dimers involving N-H···S hydrogen bonds are a common motif in thiourea derivatives. nih.gov

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Understanding these supramolecular interactions is crucial as they can influence the physical properties of the material.

Table 5: Expected Crystallographic Parameters and Supramolecular Interactions for this compound

Parameter Expected Observation
Molecular Conformation Planar pyridine and thiourea groups; defined torsion angles for the ethyl linker.
Hydrogen Bonding Strong N-H···S and N-H···N interactions leading to dimers, chains, or layers. nih.govnih.gov
π-π Stacking Potential for parallel-displaced or T-shaped interactions between pyridine rings.
Other Interactions C-H···π and C-H···S interactions may be present.

Circular Dichroism and Other Chiroptical Techniques (if applicable to chiral forms)

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For CD to be applicable, the molecule must be chiral, meaning it is non-superimposable on its mirror image.

Based on the structure of this compound, the molecule itself is achiral as it possesses a plane of symmetry. Therefore, it will not exhibit a CD spectrum.

However, if the molecule were to be modified to introduce a stereocenter, for example, by substitution on the ethyl bridge, the resulting enantiomers would be distinguishable by CD spectroscopy. In such a hypothetical chiral derivative, CD could be used to:

Determine the absolute configuration of the stereocenter by comparing the experimental spectrum with theoretical calculations.

Study conformational changes in the chiral molecule.

Investigate its binding to other chiral biomolecules, such as DNA or proteins, as the induced CD signals can provide information about the binding mode and affinity. mdpi.com

As the parent compound is achiral, this technique is not directly applicable for its characterization.

Coordination Chemistry of 3 Amino 1 2 Pyridin 2 Yl Ethyl Thiourea with Metal Centers

Ligand Coordination Modes and Denticity of the Thiourea (B124793) and Pyridine (B92270) Moieties

The coordination behavior of 3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea is dictated by the interplay of its pyridine and thiourea functional groups. Thiourea derivatives are known to be flexible ligands, capable of adopting several coordination modes. nih.gov The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows for coordination to a variety of metal centers. researchgate.net

The pyridine ring provides a nitrogen atom that can act as a Lewis base, coordinating to a metal center. The thiourea group offers multiple potential donor sites: the sulfur atom and the nitrogen atoms. Depending on the metal ion's nature, the steric environment, and the reaction conditions, this compound can exhibit different denticities and coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen or the thiourea sulfur atom. Coordination through the sulfur atom is a common feature for thiourea derivatives. mdpi.com

Bidentate N,S-Chelation: The ligand can form a stable chelate ring by coordinating to a metal center through both the pyridine nitrogen and the thiourea sulfur atom. This mode of coordination is often observed in complexes with transition metals.

Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge, connecting two or more metal centers. This can occur through the sulfur atom of the thiourea group or by involving both the pyridine and thiourea moieties.

The flexibility in coordination allows for the formation of complexes with diverse geometries and nuclearities.

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ksu.edu.trnih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structures.

Synthesis: The general synthetic route involves dissolving the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent like ethanol (B145695) or methanol (B129727). The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. ksu.edu.trresearchgate.net The solid complex can then be isolated by filtration, washed, and dried. Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent or by recrystallization from a suitable solvent system. nih.gov

Structural Elucidation: The structures of the resulting metal complexes are determined using a combination of methods:

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govresearchgate.net For related pyridyl-thiourea ligands, crystal structures have revealed the formation of both mononuclear and polynuclear complexes, with various coordination modes of the ligand. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination sites of the ligand. Changes in the vibrational frequencies of the C=S and C-N bonds in the thiourea moiety, as well as the vibrations of the pyridine ring upon complexation, can indicate which atoms are involved in bonding to the metal ion. ksu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Chemical shift changes of the protons and carbons of the ligand upon coordination can help to identify the binding sites. nih.gov

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, which helps in confirming their stoichiometry. ksu.edu.tr

CompoundMetal IonCoordination ModeReference
N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide ComplexCu(II)N,S-bidentate researchgate.net
N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide ComplexNi(II)N,S-bidentate researchgate.net
N-(di(pyridin-2-yl)carbamothioyl)-3-nitrobenzamide ComplexCo(II)N,S-bidentate researchgate.net
N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide ComplexCu(II)N,O,S-tridentate ksu.edu.tr
N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide ComplexNi(II)N,O,S-tridentate ksu.edu.tr
N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide ComplexCo(II)N,O,S-tridentate ksu.edu.tr

Electronic, Magnetic, and Electrochemical Properties of Metal Complexes

Electronic Properties: The electronic spectra of these complexes, typically recorded using UV-Vis spectroscopy, reveal information about the d-d electronic transitions of the metal center and charge-transfer bands. The positions and intensities of these bands are dependent on the coordination geometry around the metal ion and the nature of the ligand field. For instance, the electronic spectra of Cu(II) complexes of related pyridyl-thiourea derivatives have been used to infer their coordination environment. ksu.edu.tr

Magnetic Properties: The magnetic properties of paramagnetic complexes are investigated using techniques such as magnetic susceptibility measurements. The effective magnetic moment (μeff) of a complex provides information about the number of unpaired electrons on the metal ion, which in turn helps in determining its oxidation state and spin state. For example, magnetic susceptibility data for Co(II), Ni(II), and Cu(II) complexes of N-((5-bromopyridin-2-yl)carbamothioyl) derivatives have been used to support their proposed geometries. ksu.edu.tr

Electrochemical Properties: Cyclic voltammetry is a common technique used to study the redox behavior of these metal complexes. It provides information about the oxidation and reduction potentials of the metal center, the stability of different oxidation states, and the reversibility of the redox processes. The electrochemical properties are influenced by the coordination environment and the electronic nature of the ligand.

Solution-Phase Binding Studies and Stability Constant Determination

Understanding the behavior of metal complexes in solution is crucial for many of their potential applications. Solution-phase binding studies are conducted to investigate the interaction between the ligand and metal ions in a particular solvent. These studies can provide information on the stoichiometry of the complexes formed in solution and their thermodynamic stability.

Supramolecular Architectures and Coordination Polymers Involving the Compound

The ability of this compound to act as a bridging ligand, combined with the presence of hydrogen bond donors (N-H groups) and acceptors (N and S atoms), makes it a suitable building block for the construction of supramolecular architectures and coordination polymers.

Hydrogen bonding plays a significant role in the solid-state structures of thiourea derivatives and their metal complexes. Intermolecular hydrogen bonds of the N-H···S and N-H···N types can link individual complex units into one-, two-, or three-dimensional networks. nih.gov For instance, in the crystal structure of a related compound, 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea, amine-N—H⋯N(pyridyl) hydrogen bonds lead to the formation of supramolecular chains. nih.gov

Furthermore, when the ligand acts as a bridging ligand, it can connect multiple metal centers to form coordination polymers. The structure and dimensionality of these polymers can be controlled by the choice of the metal ion, the counter-anion, and the reaction conditions. The resulting materials can exhibit interesting properties, such as porosity, catalysis, and magnetism.

Theoretical and Computational Investigations on 3 Amino 1 2 Pyridin 2 Yl Ethyl Thiourea

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule like 3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea. These calculations would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms.

Once the optimized structure is obtained, a variety of electronic properties can be calculated to understand the molecule's behavior. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

For a related compound, 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea, Hirshfeld surface analysis mapped over the electrostatic potential showed red and blue regions representing negative and positive potentials, respectively, indicating likely sites for intermolecular interactions nih.gov. A similar analysis for this compound would reveal its reactive sites.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

Parameter Hypothetical Value (a.u.) Description
HOMO Energy -0.23 Energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy -0.05 Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap 0.18 Indicator of chemical reactivity and kinetic stability.

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound could be found.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations would provide insights into its conformational flexibility and the influence of different solvents on its structure.

The simulation would track the movements of each atom in the molecule, governed by a force field that describes the interatomic interactions. This allows for the exploration of the potential energy surface and the identification of stable conformers. Analysis of the simulation trajectory can reveal:

Conformational Preferences: Identification of the most populated and energetically favorable conformations of the molecule in the gas phase or in solution.

Solvent Effects: Understanding how the presence of solvent molecules (e.g., water, ethanol) affects the structure and dynamics of the solute. This includes the formation of hydrogen bonds and other non-covalent interactions. For other pyridinyl compounds, studies have shown that the position of absorption bands can be influenced by solvent polarity researchgate.net.

Flexibility of Molecular Fragments: Analysis of dihedral angle distributions can quantify the rotational freedom around specific bonds, such as the ethyl linker connecting the pyridine (B92270) and thiourea (B124793) moieties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in IR and Raman spectra. Comparing the calculated and experimental spectra helps in assigning the vibrational modes to specific bonds and functional groups. For other thiourea derivatives, DFT calculations have been used to achieve good agreement between theoretical and experimental vibrational frequencies mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy. This is invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the electronic structure and the nature of the excited states.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value (DFT) Experimental Value
IR: ν(C=S) 845 cm⁻¹ Not Available
IR: ν(N-H) 3350 cm⁻¹ Not Available
¹H NMR: δ(CH₂) 3.1 ppm Not Available
¹³C NMR: δ(C=S) 182 ppm Not Available

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound could be found.

Computational Analysis of Metal-Ligand Bonding and Complex Stability

Thiourea derivatives are known to be excellent ligands for metal ions due to the presence of nitrogen and sulfur donor atoms nih.govmdpi.com. Computational chemistry provides powerful tools to investigate the interaction between this compound and various metal ions.

Bonding Analysis: Methods like the Natural Bond Orbital (NBO) analysis can be used to understand the nature of the metal-ligand bond, including the degree of covalent and ionic character. The analysis can quantify the charge transfer between the ligand and the metal.

Complex Stability: The binding energy of the metal-ligand complex can be calculated to predict its thermodynamic stability. This information is crucial for understanding the coordination chemistry of the ligand and for the design of new metal complexes with specific properties.

Coordination Modes: DFT calculations can be used to explore different possible coordination modes of the ligand (e.g., monodentate, bidentate) and to determine the most stable geometry of the resulting metal complex. For other thiourea-metal complexes, DFT has been used to optimize geometries and calculate quantum parameters to evaluate their stability and reactivity mdpi.com.

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, these methods could be used to:

Map Reaction Pathways: The potential energy surface of a reaction can be explored to identify the most likely reaction pathway, connecting reactants to products via a transition state.

Characterize Transition States: The geometry and energy of the transition state can be calculated. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Understand Reaction Selectivity: In cases where multiple products can be formed, computational methods can be used to predict the selectivity of the reaction by comparing the activation energies of the different pathways. DFT calculations have been used to rationalize the stereoselectivity of reactions by analyzing the energies of different transition state structures acs.org.

While the specific application of these advanced computational methods to this compound has not been reported, the framework for such investigations is well-established and has been successfully applied to a wide range of similar molecules. Future research in this area would provide valuable insights into the fundamental chemical properties of this compound.

Catalytic Applications of 3 Amino 1 2 Pyridin 2 Yl Ethyl Thiourea and Its Complexes

Organocatalytic Activities in Asymmetric Synthesis

The structure of 3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea is emblematic of a bifunctional organocatalyst. Such catalysts operate through a dual-activation mechanism where different parts of the molecule perform distinct, cooperative roles. The thiourea (B124793) moiety, with its two N-H protons, acts as a potent hydrogen-bond donor, functioning as a Brønsted acid to activate electrophiles. Concurrently, a basic site within the catalyst, such as the pyridyl nitrogen or the terminal amino group, acts as a Brønsted base to activate the nucleophile. rsc.orgrsc.orgchimia.ch This synergistic activation mimics enzymatic processes and enables a wide range of asymmetric transformations under mild conditions. rsc.orgresearchgate.net

The primary application of this class of catalysts is in asymmetric synthesis, particularly in carbon-carbon bond-forming reactions like the Michael addition. sioc-journal.cn Chiral thiourea catalysts bearing an amine functionality have demonstrated high efficiency and enantioselectivity in the conjugate addition of nucleophiles such as 1,3-dicarbonyl compounds or ketones to electrophiles like nitroolefins. rsc.orgbeilstein-journals.orgrsc.org In these reactions, the catalyst orients the substrates in a chiral pocket, leading to the preferential formation of one enantiomer. The reaction between acetylacetone (B45752) and β-nitrostyrene is a common model reaction to test the efficacy of such catalysts, often yielding products with high enantiomeric excess (ee). beilstein-journals.org

Table 1: Performance of Bifunctional Thiourea Catalysts in Asymmetric Michael Additions

Catalyst TypeNucleophileElectrophileYield (%)Enantiomeric Excess (ee %)Reference
Calix researchgate.netarene-cyclohexanediamine thioureaAcetylacetoneβ-nitrostyrene9994 beilstein-journals.org
(R,R)-1,2-diphenylethylenediamine-derived1,3-Diphenylpropan-2-one(E)-β-nitrostyrene9895 rsc.org
Cinchonidine-proline derivedCyclohexanoneβ-nitrostyrene9596 rsc.org
Amino-thioureaMalononitrileN-cinnamoyl-2-methoxybenzamide9993 acs.org

Application as Ligands in Transition Metal-Catalyzed Reactions

The pyridyl and thiourea moieties in this compound make it an excellent candidate for use as a ligand in transition metal catalysis. The soft sulfur atom of the thiourea group and the nitrogen atom of the pyridine (B92270) ring can act as a bidentate N,S-chelating system, forming stable complexes with various transition metals, including palladium (Pd), ruthenium (Ru), osmium (Os), platinum (Pt), and gold (Au). mdpi.comdntb.gov.uanih.govresearchgate.netrsc.org

Complexes of pyridyl-thiourea ligands with ruthenium and osmium have been synthesized and investigated as catalysts for hydrogenation reactions. researchgate.netmdpi.com These complexes can activate molecular hydrogen, behaving as frustrated Lewis pair (FLP) species, and effectively catalyze the hydrogenation of polar bonds such as C=N, C=C, and C=O. researchgate.netmdpi.com The coordination of the pyridyl nitrogen to the metal is a key feature in the formation of these active catalysts. mdpi.com

Palladium complexes bearing pyridyl-thiourea type ligands have also been successfully employed as homogeneous catalysts in cross-coupling reactions. For example, a Pd(II) complex with a picoline thiourea ligand demonstrated high catalytic activity in the Heck cross-coupling reaction, achieving significant conversion of starting materials to the desired C-C coupled product. researchgate.net The coordination of the ligand to the palladium center occurs through both the pyridine nitrogen and the thiourea sulfur atoms. researchgate.net

Table 2: Transition Metal Complexes with Pyridyl-Thiourea Type Ligands in Catalysis

MetalLigand TypeReaction TypeSubstrate ExampleResultReference
Ruthenium(II)N-(p-tolyl)-N′-(2-pyridylmethyl)thioureaHydrogenationN-benzylideneanilineCatalytically active researchgate.netmdpi.com
Osmium(II)N-(p-tolyl)-N′-(2-pyridylmethyl)thioureaHydrogenationQuinolineCatalytically active researchgate.netmdpi.com
Palladium(II)N'-2-(5-picolyl)-N-4-bromobenzoylthioureaHeck Coupling4-bromoacetophenone & Styrene83.8% conversion researchgate.net
Palladium(II)Bis(thiourea)Heck & Suzuki CouplingAryl halidesGood yields researchgate.net

Mechanistic Understanding of Catalytic Cycles and Selectivity

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For bifunctional thiourea organocatalysts, the reaction mechanism has been extensively studied, often with the aid of Density Functional Theory (DFT) calculations. researchgate.netnih.govmdpi.com

In a typical asymmetric Michael addition, the catalytic cycle begins with the deprotonation of the nucleophile (e.g., acetylacetone) by the basic amine group of the catalyst. nih.gov This forms an ion pair that is stabilized by multiple hydrogen bonds with the thiourea unit. Simultaneously, the thiourea's N-H groups activate the electrophile (e.g., a nitroolefin) via a dual hydrogen-bonding interaction. acs.orgnih.gov The substrates are brought into close proximity within a chiral environment, and the C-C bond formation occurs through a highly organized transition state. The stereoselectivity of the reaction is determined by the facial selectivity of the nucleophile's attack on the electrophile, which is dictated by the catalyst's stereochemistry and the geometry of the hydrogen-bonded transition state complex. nih.govmdpi.com

In transition metal catalysis involving pyridyl-thiourea ligands, the mechanism is dictated by the coordination chemistry. For Ru and Os hydrogenation catalysts, a key mechanistic feature is the hemilability of the pyridyl–metal bond, which is crucial for generating the active frustrated Lewis pair (FLP) form capable of activating H₂. mdpi.com DFT calculations on related systems, such as bis(imino)pyridyl metal complexes, have been used to investigate reaction mechanisms, electronic structures, and the influence of the ligand on catalytic reactivity. mdpi.combohrium.com

Exploration of Photocatalytic and Electrocatalytic Properties

The exploration of photocatalytic and electrocatalytic properties for compounds like this compound represents a burgeoning field of research. While direct studies on this specific molecule are not widely reported, its constituent functional groups suggest potential applications.

Thiourea and its derivatives have been used to modify semiconductor materials to enhance their photocatalytic activity. For instance, thiourea can serve as a source for nitrogen or sulfur doping of metal oxides like TiO₂ and ZnO. rsc.orgmdpi.com This doping narrows the band gap of the semiconductor, allowing it to absorb visible light and improving the separation of photo-generated electron-hole pairs, thereby boosting photocatalytic efficiency in degrading organic pollutants. mdpi.com

The pyridine moiety is also of great interest in catalysis. Pyridine-grafted materials have been coupled with semiconductors to improve photocatalytic performance. researchgate.net Furthermore, pyridine derivatives are common ligands in electrocatalysts designed for reactions such as CO₂ reduction. Given these precedents, this compound and its metal complexes could be investigated as novel photocatalysts or as components in electrocatalytic systems. The combination of the electron-rich thiourea and the versatile coordinating pyridine ring offers a platform for designing new materials for solar energy conversion and electrochemical synthesis.

Development of Heterogeneous Catalysts and Catalyst Recycling Strategies

While many organocatalysts and metal complexes operate in a homogeneous phase, there is a strong industrial and environmental incentive to develop heterogeneous versions to simplify catalyst separation and enable recycling. hilarispublisher.comwikipedia.org Immobilizing catalysts on solid supports is a common and effective strategy. hilarispublisher.com

For thiourea-based catalysts, heterogenization can be achieved by anchoring the catalyst to various supports, including polymers, silica, or magnetic nanoparticles (MNPs). Magnetic nanoparticles are particularly advantageous as they allow for the easy and efficient recovery of the catalyst from the reaction mixture using an external magnet, a process that is often more practical than filtration or centrifugation. mdpi.com

The pyridine group within the this compound structure is also beneficial for heterogenization. Pyridyl-containing dendrons and dendrimers have been used to stabilize palladium nanoparticles on the surface of magnetite (Fe₃O₄) nanoparticles. rsc.org These magnetically recoverable catalysts have shown high activity and selectivity in hydrogenation reactions and can be easily separated and reused multiple times. rsc.org Such strategies could be readily adapted for this compound, leading to the development of robust, recyclable catalysts for a variety of organic transformations.

Mechanistic Investigations of Biological Interactions of 3 Amino 1 2 Pyridin 2 Yl Ethyl Thiourea

Molecular Target Identification and Ligand-Protein Interaction Studies

There is currently no publicly available research identifying the specific molecular targets of 3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea. Studies involving enzyme inhibition kinetics or receptor binding assays that would elucidate its primary protein partners and quantify its binding affinity and inhibitory constants (Kᵢ, IC₅₀) have not been reported. Such studies are fundamental to understanding the compound's potential therapeutic or toxic effects.

Cellular Pathway Modulation and Signal Transduction Analysis

In the absence of identified molecular targets, there is a corresponding lack of in vitro studies on how this compound modulates specific cellular pathways or signal transduction cascades. Research that would typically follow target identification, such as Western blotting, reporter gene assays, or transcriptomic analyses to observe downstream cellular effects, has not been published for this specific compound.

Biophysical Characterization of Molecular Binding Events

Detailed biophysical characterization of the binding events between this compound and any potential biological targets is not documented. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or X-ray crystallography, which provide thermodynamic and structural details of ligand-protein interactions, have not been applied to this molecule according to available literature.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Mechanism

While SAR studies exist for various classes of thiourea (B124793) and pyridine (B92270) derivatives, a focused investigation on the this compound scaffold is absent. To understand the mechanistic basis of its activity, SAR studies would be necessary to determine how modifications to the amino, pyridin-2-yl, ethyl, or thiourea moieties affect its binding affinity and efficacy towards a specific molecular target.

Computational Docking Studies for Binding Mode Prediction

No computational docking studies predicting the binding mode of this compound with any specific protein target have been published. Such in silico studies are valuable for generating hypotheses about potential binding sites and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that could guide further experimental investigation.

Advanced Materials Science Applications of 3 Amino 1 2 Pyridin 2 Yl Ethyl Thiourea

Design and Fabrication of Supramolecular Assemblies and Networks

The molecular structure of 3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea is conducive to the formation of well-ordered supramolecular assemblies and networks. The thiourea (B124793) moiety is a powerful hydrogen-bond donor, while the pyridine (B92270) nitrogen and the amino group can act as hydrogen-bond acceptors. This combination of donor and acceptor sites facilitates the self-assembly of the molecules into extended structures.

Research on analogous thiourea derivatives containing pyridine rings has demonstrated their capacity to form intricate hydrogen-bonding networks. For instance, in the crystal structures of related compounds, amine-N—H⋯N(pyridyl) hydrogen bonds can lead to the formation of zigzag supramolecular chains. nih.gov These chains can be further interconnected into layers through thioamide-N—H⋯S(thione) hydrogen bonds, which form characteristic eight-membered thioamide {⋯HNCS}2 synthons. nih.gov The flexible ethyl linker in this compound can provide additional conformational freedom, potentially allowing for the formation of more complex and varied supramolecular architectures, including pleated sheets or helical structures.

The interplay of these non-covalent interactions is crucial in directing the assembly of these molecules into one-, two-, or even three-dimensional networks. The specific geometry and dimensionality of these assemblies can be influenced by factors such as solvent polarity and the presence of co-crystallizing agents. The ability to form such ordered structures is a key attribute for the development of crystalline materials with tailored properties.

Development of Chemical Sensors and Biosensors for Ion and Molecule Detection

The thiourea and pyridine moieties within this compound make it an excellent candidate for the development of chemical sensors, particularly for the detection of anions. The N-H protons of the thiourea group are sufficiently acidic to act as hydrogen-bond donors, enabling the molecule to bind with various anions. The pyridine ring can also participate in anion binding and can be functionalized to modulate the sensor's selectivity and signaling mechanism.

Thiourea-based receptors are known to exhibit strong affinities for anions through hydrogen bonding interactions. The binding event can be transduced into a detectable signal, such as a change in color (colorimetric sensing) or fluorescence. The strength and selectivity of the anion binding can be tuned by modifying the electronic properties of the receptor molecule.

Studies on similar thiourea-based receptors have shown high affinity and selectivity for environmentally and biologically important anions. For example, a thiourea-based receptor was reported to have a high affinity for fluoride, leading to a noticeable colorimetric change. The interaction primarily involves the hydrogens of the amino and thiourea groups.

Table 1: Anion Binding Affinity of a Thiourea-Based Receptor

Anion Association Constant (log K)
F⁻ 5.98
Cl⁻ < 2
Br⁻ < 2
I⁻ < 2
H₂PO₄⁻ 4.52
HSO₄⁻ < 2
ClO₄⁻ < 2

This table is based on data for a related thiourea-based receptor and is illustrative of the potential anion binding capabilities of this compound.

The amino group in this compound can also play a role in anion recognition and can be a site for further functionalization to enhance its sensing capabilities, for example, by attaching chromophores or fluorophores to create more sensitive optical sensors.

Role in Polymer Chemistry and Functional Materials

The bifunctional nature of this compound, with its reactive amino group and the versatile pyridine and thiourea moieties, makes it a valuable monomer or building block in polymer chemistry for the creation of functional materials. The primary amino group can be readily incorporated into polymer backbones through reactions like polycondensation, leading to polymers with unique properties.

For instance, a novel diamine monomer, pyridine-2,6-bis((4-aminophenyl)thioureido)carbonyl, which shares structural similarities with the target compound, has been used to synthesize poly(pyridine thiourea-imide)s (PPTIs). researchgate.net These polymers exhibited excellent thermal properties and flame retardancy. researchgate.net The incorporation of thiourea and pyridine moieties into the polymer backbone was found to be an effective strategy for enhancing these properties. researchgate.net The resulting polymers were also found to be amorphous and readily soluble in various organic solvents. researchgate.net

The presence of the pyridine and thiourea groups along the polymer chain can also impart other functionalities. The pyridine units can be used for metal coordination to create metallopolymers with interesting catalytic or electronic properties. The thiourea groups can provide sites for hydrogen bonding, which can influence the polymer's mechanical properties and its ability to self-assemble into ordered structures.

Table 2: Properties of Poly(pyridine thiourea-imide)s (PPTIs)

Property Value Range
Inherent Viscosity (dL/g) 0.91–1.16
Molecular Weight ( g/mol ) 68,000–77,000
10% Weight Loss Temperature (°C) 519–563
Glass Transition Temperature (°C) 247–267

This table is based on data for poly(pyridine thiourea-imide)s and illustrates the potential properties of polymers derived from this compound.

Investigation of Optoelectronic and Luminescent Properties

The combination of a pyridine ring and a thiourea group in this compound suggests that this compound and its derivatives could possess interesting optoelectronic and luminescent properties. Pyridine-containing compounds are known to be effective luminophores, and their photophysical properties can be tuned by chemical modification.

While some thiourea derivatives are non-luminescent, their conversion to other heterocyclic structures can lead to highly fluorescent materials. For example, the oxidation of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas can yield oxazolo[5,4-b]pyridin-2-amines, which are effective luminophores with quantum yields up to 0.59. researchgate.net Similarly, 3-aminopyridin-2(1H)-ones, which can be synthesized from related precursors, have been identified as effective phosphors with quantum yields as high as 0.78. researchgate.net

Furthermore, this compound can act as a ligand for the formation of metal complexes with unique photophysical properties. Copper(I) and Iridium(III) complexes with pyridine-containing ligands are well-known for their strong luminescence and are being investigated for applications in organic light-emitting diodes (OLEDs). For instance, certain copper(I) complexes exhibit high photoluminescence quantum yields, approaching 1.0 in the solid state. uoa.gr The coordination of this compound to such metal centers could lead to novel luminescent materials with tunable emission colors and efficiencies.

The photophysical properties of these materials are often sensitive to their environment, which also makes them suitable for sensing applications. For example, the luminescence of some iridium(III) polypyridine complexes is sensitive to the presence of specific ions or molecules. researchgate.net

Surface Functionalization and Nanomaterial Hybridization

The reactive functional groups of this compound make it a suitable candidate for the surface functionalization of various materials and for the creation of hybrid nanomaterials. The amino group can be used to covalently attach the molecule to surfaces that have been pre-functionalized with complementary reactive groups, such as carboxylic acids or epoxides.

For example, surfaces can be modified with silane (B1218182) coupling agents like (3-glycidyloxypropyl)trimethoxysilane (GOPS) to introduce epoxide groups. The amino group of this compound can then react with these epoxide groups to form a stable covalent bond, effectively grafting a layer of the thiourea derivative onto the surface. This surface modification can be used to alter the surface properties of the material, such as its wettability, adhesion, or biocompatibility.

In the realm of nanomaterials, this compound can be used to functionalize nanoparticles, such as gold or iron oxide nanoparticles. The thiourea group has a known affinity for gold surfaces, which could be exploited for direct attachment. Alternatively, the amino group can be used for covalent attachment to nanoparticles that have been surface-modified with appropriate functional groups. The pyridine moiety can then act as a coordination site for metal ions or as a recognition site for other molecules.

The creation of such hybrid nanomaterials can lead to new functionalities. For instance, functionalizing magnetic nanoparticles with a layer of this compound could create a system where the magnetic core can be used for separation or imaging, while the organic shell provides sites for catalysis, sensing, or drug delivery. The self-assembly properties of the thiourea derivative could also be used to create ordered arrays of nanoparticles on a surface.

Specialized Analytical Methodologies for Research on 3 Amino 1 2 Pyridin 2 Yl Ethyl Thiourea

Advanced Chromatographic Techniques for Purity and Complex Mixture Analysis (e.g., preparative HPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of synthetic compounds like 3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea. HPLC is a versatile and robust method widely used for the purification and purity assessment of thiourea (B124793) and amide derivatives. researchgate.net

Preparative HPLC is a powerful purification technique employed for isolating valuable products in the pharmaceutical and chemical industries. rjptonline.org This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to separate and collect specified amounts of pure compounds from synthesis reaction mixtures or complex extracts. rjptonline.org For a compound such as this compound, a reversed-phase approach would typically be employed. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. rjptonline.orgresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with the gradient being optimized to achieve high purity of the collected fractions. rjptonline.org

Following purification, the purity of the isolated compound is confirmed using analytical HPLC, often coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector. rjptonline.org The thiourea group provides a UV-absorbing chromophore, facilitating detection. mdpi.com The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. The HPLC methodology is a cornerstone for analyzing impurities in amino acids and related compounds, capable of separating structurally similar substances. nih.gov

Table 1: Typical Parameters for HPLC Analysis of Thiourea Derivatives

Parameter Description Common Application
Technique Preparative HPLC Isolation and purification of the target compound from a crude synthesis mixture. rjptonline.org
Stationary Phase Reversed-Phase C18 Separation of moderately polar to non-polar compounds. researchgate.net
Mobile Phase Methanol/Water or Acetonitrile/Water Gradient Elution of the compound and separation from impurities. rjptonline.org
Detection UV/DAD Monitoring the elution and confirming the purity of collected fractions. rjptonline.org

| Technique | Analytical HPLC | Purity assessment of the final product. researchgate.net |

Electrochemical Methods for Redox Characterization and Sensing Mechanisms

Electrochemical methods are powerful tools for investigating the redox properties of molecules. For this compound, techniques like cyclic voltammetry (CV) can provide significant insights into its oxidation and reduction behavior, which is influenced by the constituent functional groups—specifically the thiourea moiety and the pyridine (B92270) ring.

The electrochemical properties of thiourea (TU) have been shown to be pH-dependent, with the compound undergoing irreversible oxidation at a graphite (B72142) electrode in one or two steps depending on the pH. researchgate.net Studies on aroylthiourea derivatives using CV have determined the reduction potentials associated with various functional groups within the molecules. mdpi.com For instance, it has been observed that a nitro group is more easily reduced than a cyano group due to differences in conjugation. mdpi.com

The pyridine ring also plays a crucial role in the molecule's electronic properties. The electronic effects of substituents on a central pyridine ring in pincer-type molecules have been shown to influence the electron density around coordinated metal centers, an effect that can be evaluated using CV. rsc.org Furthermore, pyridyl thioureas have been investigated as switchable anion receptors, where the binding selectivity can be controlled by protonation. nih.govrsc.org This anion-binding ability, stemming from the hydrogen-bond donating capacity of the thiourea N-H protons and the pyridine ring, is a key feature that can be explored through electrochemical sensing mechanisms. acs.orgacs.org

By applying cyclic voltammetry to this compound, researchers can determine its oxidation and reduction potentials, assess the electrochemical stability, and investigate its potential for applications in sensing, particularly for anions. nih.gov

Hyphenated Techniques for In-Depth Structural and Metabolite Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive structural confirmation and analysis of metabolites. researchgate.net For a non-volatile compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique. researchgate.net

In an LC-MS/MS analysis, the compound is first separated from a complex matrix (such as a biological fluid for metabolite studies) by an LC system. The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The resulting parent ion (or molecular ion) is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller fragment ions. unito.it The pattern of these fragment ions creates a tandem mass spectrum (MS/MS) that is highly characteristic of the molecule's structure.

The fragmentation of this compound would likely involve several predictable pathways based on its structure:

Cleavage of the ethyl linker: Breakage of the C-C and C-N bonds in the ethyl chain connecting the pyridine and thiourea moieties.

Fragmentation of the thiourea group: Loss of ammonia (B1221849) (NH₃) or cleavage of the C=S bond.

Loss of small neutral molecules: Similar to amino acids, common losses of water (H₂O) and carbon monoxide (CO) from the carboxyl group are primary fragmentation pathways, though the target compound lacks a carboxyl group, analogous fragmentation of the thiourea moiety can be expected. nih.gov The principal fragment ions for many amino acids include [M+H-H₂O-CO]⁺ and [M+H-NH₃]⁺. nih.gov

This detailed fragmentation data allows for unambiguous identification of the compound and is crucial for metabolite identification, where subtle structural changes to the parent drug need to be pinpointed. nih.govnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for this compound due to its expected low volatility, but it could be employed following a chemical derivatization step to make the molecule more volatile.

Table 2: Predicted Fragmentation Pathways for this compound in MS/MS

Ion Type Proposed Fragmentation Pathway Relevance
Parent Ion [M+H]⁺ Protonated molecule after ESI. Selected for collision-induced dissociation.
Fragment Ion Cleavage at the ethyl-pyridine bond. Provides information about the pyridine-ethyl substructure.
Fragment Ion Cleavage at the ethyl-thiourea bond. Provides information about the amino-thiourea substructure.
Fragment Ion Loss of ammonia (-NH₃) from the amino or thiourea group. A common fragmentation pattern for amino-containing compounds. nih.gov

| Fragment Ion | Fragmentation of the thiourea backbone. | Characteristic of the thiourea functional group. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling pyridyl-ethylamine derivatives with isothiocyanate precursors under controlled conditions. For example, describes a method using pivaloyl chloride and potassium thiocyanate in anhydrous acetone, followed by refluxing with an aniline derivative. Optimization can be achieved via Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. Statistical methods, such as response surface modeling, minimize experimental runs while maximizing yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural properties of this thiourea derivative?

  • Methodological Answer : X-ray crystallography (as in ) confirms planar molecular geometry, intramolecular hydrogen bonds (N–H⋯O, C–H⋯S), and π-π stacking interactions. Spectroscopic techniques include:

  • NMR : To verify proton environments (e.g., pyridyl protons, thiourea NH groups).
  • FT-IR : To identify thiourea C=S stretches (~1250–1350 cm⁻¹) and N–H vibrations.
  • Mass Spectrometry : For molecular ion validation and fragmentation patterns .

Q. What biological activities are associated with pyridyl thiourea derivatives, and how are these assays designed?

  • Methodological Answer : Thioureas exhibit antifungal, antiviral, and enzyme-modulating activities (e.g., dynein ATPase inhibition in ). Bioassays include:

  • Antifungal Screens : Using pathogens like Pyricularia oryzae in agar dilution assays.
  • Enzyme Inhibition Studies : Measuring ATPase activity via spectrophotometric phosphate release assays.
  • Hypnotic Potency Tests : Rodent models for CNS activity evaluation .

Advanced Research Questions

Q. How can computational methods (e.g., quantum mechanics, molecular docking) predict the reactivity and binding modes of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states, as highlighted in . Molecular docking (AutoDock, Schrödinger) predicts interactions with biological targets (e.g., dynein ATPase). For example, the pyridyl group’s electron-rich nature may facilitate π-cation interactions in enzyme active sites. Computational workflows integrate with experimental validation to prioritize high-potential derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data for thiourea derivatives across studies?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay variability. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Varying substituents (e.g., nitro, methoxy) on the pyridyl or aryl groups to isolate contributing factors.
  • Standardized Assay Protocols : Replicating studies under controlled conditions (e.g., pH, temperature) to minimize variability.
  • Meta-Analysis : Cross-referencing data from crystallography () and bioactivity databases to identify trends .

Q. What strategies are effective for optimizing reaction yields and selectivity in thiourea synthesis under green chemistry principles?

  • Methodological Answer : Green chemistry approaches include:

  • Solvent Selection : Using biodegradable solvents (e.g., ethanol, acetone) instead of DMF.
  • Catalyst Design : Immobilized catalysts (e.g., resin-bound thioureas in ) improve recyclability.
  • Microwave-Assisted Synthesis : Reducing reaction times and energy consumption. Process optimization via DoE () balances yield, purity, and environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.